molecular formula C14H12O2 B010939 3-(Phenoxymethyl)benzaldehyde CAS No. 104508-27-2

3-(Phenoxymethyl)benzaldehyde

Cat. No.: B010939
CAS No.: 104508-27-2
M. Wt: 212.24 g/mol
InChI Key: KZUJGQAFTCDBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Phenoxymethyl)benzaldehyde is a high-purity organic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. This aromatic aldehyde features a benzaldehyde core substituted with a phenoxymethyl group, a structure commonly utilized as a key building block for the construction of more complex molecules . Its aldehyde group is highly reactive, enabling its use in various condensation and nucleophilic addition reactions, such as the synthesis of Schiff bases or as a precursor for heterocyclic compounds. Researchers value this reagent for its potential in developing novel pharmaceutical agents, as similar substituted benzaldehydes are known to be intermediates in the synthesis of active drug molecules and other biologically active compounds . The compound is provided with comprehensive analytical documentation to ensure identity and purity for critical research applications. This product is intended for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(phenoxymethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUJGQAFTCDBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC(=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70612033
Record name 3-(Phenoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104508-27-2
Record name 3-(Phenoxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70612033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenoxymethyl Benzaldehyde

Established Synthetic Routes to 3-(Phenoxymethyl)benzaldehyde

The preparation of this compound can be achieved through multi-step protocols that are adaptable for laboratory and potential industrial-scale production.

A prevalent strategy for synthesizing this compound involves a two-step process starting from 3-cyanobenzyl bromide. chemicalbook.com This method first forms the ether linkage, followed by the reduction of the nitrile group to an aldehyde.

The initial step is a Williamson ether synthesis. Phenol (B47542) is deprotonated by a strong base like sodium hydride (NaH) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) to form sodium phenoxide. This nucleophile then reacts with 3-cyanobenzyl bromide. The bromide acts as the electrophile, and upon nucleophilic attack by the phenoxide, 3-(phenoxymethyl)benzonitrile (B1610472) is formed. chemicalbook.com

The second step involves the reduction of the nitrile functional group in 3-(phenoxymethyl)benzonitrile to an aldehyde. A common and effective reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). The reaction is typically carried out in a non-polar solvent like toluene (B28343) at a controlled, low temperature to prevent over-reduction to the alcohol. chemicalbook.com This sequence provides the final product, this compound, with a high yield of approximately 95% for the reduction step. chemicalbook.com

Another approach begins with 3-bromobenzaldehyde (B42254). google.com This method involves protecting the aldehyde group, performing the etherification, and then deprotecting to reveal the final product. In the first step, 3-bromobenzaldehyde is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst like p-toluenesulfonic acid to form a cyclic acetal (B89532). This protects the aldehyde from reacting in the subsequent step. The protected intermediate then undergoes an Ullmann condensation with phenol in the presence of a copper catalyst and a base like sodium hydroxide (B78521) to form the phenoxy ether. google.com Finally, the acetal is hydrolyzed using an aqueous acid, such as hydrochloric acid, to regenerate the aldehyde functionality, yielding this compound. google.com

The success of the synthetic routes to this compound is highly dependent on the choice of reagents and the precise control of reaction conditions. The Williamson ether synthesis, a key reaction in many protocols, requires a suitable base and solvent combination.

For the reaction starting from 3-cyanobenzyl bromide and phenol, sodium hydride (NaH) is a strong base that effectively deprotonates the phenol. chemicalbook.com Tetrahydrofuran (THF) is used as the solvent, and the reaction is conducted under reflux for several hours to ensure completion. chemicalbook.com For the subsequent reduction, DIBAL-H is a preferred reagent as it can selectively reduce nitriles to aldehydes. This reaction is performed at ambient temperature in a mixed solvent system of toluene and THF. chemicalbook.com

In the route starting with 3-bromobenzaldehyde, the etherification step, an Ullmann condensation, utilizes a copper catalyst to facilitate the coupling of the aryl bromide with phenol. google.com The reaction is performed at an elevated temperature, typically around 120°C. google.com The hydrolysis of the acetal protecting group is achieved with a strong acid like concentrated hydrochloric acid at a moderate temperature of about 60°C. google.com

The table below summarizes the reagents and conditions for key steps in the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of this compound

Starting Material Key Step Reagents Solvent(s) Conditions Reference
3-Cyanobenzyl bromide & Phenol Etherification Sodium Hydride (NaH) Tetrahydrofuran (THF) Reflux, 4 hours chemicalbook.com
3-(Phenoxymethyl)benzonitrile Reduction Diisobutylaluminium hydride (DIBAL-H) Toluene, THF Ambient Temperature chemicalbook.com
3-Bromobenzaldehyde & Phenol Etherification (Ullmann) Copper powder, Sodium Hydroxide Toluene 120°C google.com
3-Bromobenzaldehyde acetal Hydrolysis Concentrated Hydrochloric Acid Toluene, Water 60°C google.com

Multi-step Reaction Protocols for the Preparation of this compound

Role of this compound as a Precursor in Downstream Synthesis

This compound is a versatile intermediate in organic synthesis due to the reactivity of its aldehyde functional group. This group can undergo a variety of transformations to produce more complex molecules, including pharmaceuticals and other fine chemicals.

The aldehyde can be oxidized to the corresponding carboxylic acid, 3-(phenoxymethyl)benzoic acid, using standard oxidizing agents. Conversely, it can be reduced to 3-(phenoxymethyl)benzyl alcohol with reducing agents like sodium borohydride (B1222165).

A significant application of this compound is in the construction of heterocyclic ring systems. For instance, it is used in multi-component reactions to synthesize novel 1,2,4-triazolo[1,5-a]pyrimidines. In a one-pot reaction, this compound is condensed with a 5-amino-1,2,4-triazole and an appropriate acetoacetamide (B46550) in dimethylformamide (DMF) under reflux to yield the target pyrimidine (B1678525) derivatives. jocpr.com

Furthermore, the aldehyde can participate in cyanohydrin formation. The addition of cyanide to the aldehyde group, often catalyzed by enzymes known as hydroxynitrile lyases (HNLs), can produce chiral (S)-3-phenoxy-benzaldehyde cyanohydrin. researchgate.net This enantiomerically enriched product is a valuable building block for the synthesis of other chiral molecules. researchgate.net The compound is also a precursor for substituted benzaldehydes used as allosteric modulators of hemoglobin. google.com

The table below provides examples of downstream synthetic applications of this compound.

Table 2: Downstream Synthetic Applications of this compound

Reaction Type Reagents/Catalyst Product Class Specific Product Example Reference
Multi-component Reaction 5-Amino-1,2,4-triazole, Acetoacetamide 1,2,4-Triazolo[1,5-a]pyrimidines N-(3-chlorophenyl)-4,7-dihydro-5-methyl-7-(4-(phenoxymethyl)phenyl)- chemicalbook.comjocpr.comtriazolo[1,5-a]pyrimidine-6-carboxamide jocpr.com
Cyanohydrin Formation Hydroxynitrile Lyase (HNL) Chiral Cyanohydrins (S)-3-Phenoxy-benzaldehyde cyanohydrin researchgate.net
Oxidation Standard oxidizing agents Carboxylic Acids 3-(Phenoxymethyl)benzoic acid
Reduction Sodium borohydride Alcohols 3-(Phenoxymethyl)benzyl alcohol

Chemical Reactivity and Derivatization Studies of 3 Phenoxymethyl Benzaldehyde

Reactions Involving the Aldehyde Functional Group of 3-(Phenoxymethyl)benzaldehyde

The aldehyde functional group is the most reactive site on this compound, making it a primary target for chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the adjacent, weakly acidic alpha-hydrogen.

Reductive Transformations of this compound to Amine Derivatives

The conversion of this compound to its corresponding amine, (3-(phenoxymethyl)phenyl)methanamine (B1611843), is a key transformation. This is typically achieved through reductive amination, a process that involves two main steps: the formation of an imine followed by its reduction. masterorganicchemistry.com

This reaction is a cornerstone method for C-N bond formation. mdpi.com The process begins with the condensation of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine (or Schiff base). smolecule.commasterorganicchemistry.com This intermediate is then reduced to the final amine. masterorganicchemistry.com Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or the more selective sodium cyanoborohydride (NaBH₃CN) are often employed for this reduction step. masterorganicchemistry.comresearchgate.net The use of NaBH₃CN is particularly advantageous as it can selectively reduce the imine in the presence of the unreacted aldehyde. masterorganicchemistry.com

Table 1: Reagents for Reductive Amination

Reagent Class Specific Example(s) Role in Reaction
Amine Source Ammonia (NH₃) Forms the imine intermediate
Reducing Agent Sodium borohydride (NaBH₄), Sodium cyanoborohydride (NaBH₃CN), Phenylsilane Reduces the imine to an amine

Amine Addition Reactions of this compound

The addition of primary amines to this compound results in the formation of imines, also known as Schiff bases. libretexts.org This reversible, acid-catalyzed reaction is a classic condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlibretexts.org

The mechanism involves the initial nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. libretexts.org This is followed by a series of proton transfer steps and the elimination of a water molecule to yield the final C=N double-bonded imine product. masterorganicchemistry.comlibretexts.org The reaction is often accelerated by the presence of an acid catalyst, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. masterorganicchemistry.com

These imine derivatives are valuable intermediates in organic synthesis. For example, this compound has been used in three-component reactions with aminoazoles and dicarbonyl compounds to synthesize fused pyrimidine (B1678525) systems. rsc.org In these reactions, the aldehyde first reacts with one component to form an intermediate, which then undergoes cyclization with the third component. rsc.org

Exploration of Other Electrophilic or Nucleophilic Sites on this compound

Beyond the highly reactive aldehyde group, the this compound scaffold possesses other sites susceptible to chemical attack. The molecule contains two aromatic rings and an ether linkage, which can act as either electrophilic or nucleophilic centers under specific conditions.

The carbonyl carbon of the aldehyde is a primary electrophilic site, susceptible to attack by nucleophiles. youtube.com The oxygen atom of the carbonyl group, with its lone pairs of electrons, acts as a nucleophilic center. youtube.com Resonance structures show that the carbon atom of the carbonyl group bears a partial positive charge, making it electrophilic, while the oxygen atom has a partial negative charge, making it nucleophilic. youtube.com

The two benzene (B151609) rings are electron-rich and can undergo electrophilic aromatic substitution. The positions for substitution (ortho, meta, para) are directed by the existing substituents: the phenoxymethyl (B101242) group on one ring and the formyl group on the other. The ether linkage (C-O-C) is generally stable but can be cleaved under harsh conditions, such as with strong acids. The benzylic C-H bonds (on the carbon adjacent to the benzene ring) are also potential reaction sites, for instance, through radical reactions or oxidation. ambeed.com

Strategies for Functional Group Interconversion on the this compound Scaffold

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another, enabling the synthesis of diverse derivatives from a common starting material. solubilityofthings.comnumberanalytics.com For this compound, the aldehyde group is the most versatile handle for such transformations.

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-(phenoxymethyl)benzoic acid. This transformation can be achieved using a variety of oxidizing agents. libretexts.org Common reagents include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium (Jones reagent). libretexts.orglibretexts.org The choice of conditions is crucial; under acidic conditions, the carboxylic acid is formed directly, while under alkaline conditions, the carboxylate salt is the initial product. libretexts.org

Reduction: The aldehyde can be reduced to form the primary alcohol, (3-(phenoxymethyl)phenyl)methanol. This is a common transformation achieved using hydride reducing agents. libretexts.org Sodium borohydride (NaBH₄) is a mild and selective reagent often used for reducing aldehydes to alcohols in the presence of other less reactive functional groups. libretexts.org Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used. libretexts.org

Table 2: Key Functional Group Interconversions of this compound

Starting Functional Group Target Functional Group Reaction Type Common Reagents Product Name
Aldehyde (-CHO) Carboxylic Acid (-COOH) Oxidation KMnO₄, CrO₃/H₂SO₄ 3-(Phenoxymethyl)benzoic acid
Aldehyde (-CHO) Primary Alcohol (-CH₂OH) Reduction NaBH₄, LiAlH₄ (3-(Phenoxymethyl)phenyl)methanol

These interconversions dramatically alter the chemical properties and potential applications of the molecular scaffold, providing access to acids, alcohols, and amines, which are themselves versatile starting points for further derivatization.

Applications of 3 Phenoxymethyl Benzaldehyde in Advanced Organic and Medicinal Synthesis

3-(Phenoxymethyl)benzaldehyde as an Intermediate for Pharmaceutical Leads

This compound serves as a crucial building block in the synthesis of various pharmaceutical leads due to its unique structural features. The presence of both a reactive aldehyde group and a phenoxymethyl (B101242) moiety allows for diverse chemical modifications, making it a versatile intermediate in the development of new therapeutic agents. Researchers have utilized this compound in the creation of molecules targeting a range of diseases.

For instance, derivatives of this compound have been investigated as potent inhibitors of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Inhibition of this enzyme is a key strategy in the development of treatments for metabolic syndrome and type 2 diabetes. The benzaldehyde (B42025) derivative acts as a core scaffold upon which further structural modifications are made to optimize potency and pharmacokinetic properties.

Furthermore, this compound is a key intermediate in the synthesis of substituted benzylamine (B48309) derivatives. These derivatives have shown potential in the treatment of hyperproliferative disorders, highlighting the broad therapeutic applicability of scaffolds derived from this compound.

Synthesis of (3-(Phenoxymethyl)phenyl)methanamine (B1611843) from this compound

A significant application of this compound is its conversion to (3-(phenoxymethyl)phenyl)methanamine. This transformation is a key step in the synthesis of more complex pharmaceutical intermediates. The synthesis is typically achieved through reductive amination.

In this process, this compound is reacted with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, in the presence of a reducing agent. A common reducing agent for this transformation is sodium cyanoborohydride. The reaction is generally carried out in a protic solvent like methanol (B129727) at room temperature. The resulting (3-(phenoxymethyl)phenyl)methanamine is a valuable intermediate for the preparation of various biologically active compounds, including N-(3-(phenoxymethyl)benzyl) formamide (B127407) derivatives which have been explored for their therapeutic potential.

Table 1: Synthesis of (3-(Phenoxymethyl)phenyl)methanamine

Reactant Reagents Solvent Conditions Product
This compound Ammonium chloride, Sodium cyanoborohydride Methanol Room Temperature (3-(Phenoxymethyl)phenyl)methanamine

Contributions to the Synthesis of Complex Organic Molecules

The chemical reactivity of this compound makes it a valuable starting material for the synthesis of a wide array of complex organic molecules beyond direct pharmaceutical leads. Its aldehyde functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds, leading to the construction of diverse molecular architectures.

One notable application is in the synthesis of Schiff bases. These compounds, formed by the condensation of this compound with various primary amines, have been investigated for their potential antimicrobial and antioxidant properties. The resulting imine-containing molecules can also serve as ligands for the synthesis of metal complexes with interesting catalytic or material properties.

Furthermore, this compound has been employed in the synthesis of various heterocyclic compounds. For example, it is a precursor for certain thiazolidinone and benzimidazole (B57391) derivatives. These heterocyclic systems are prevalent in many biologically active compounds, and the use of this compound allows for the incorporation of the phenoxymethyl moiety, which can influence the pharmacological profile of the final molecule.

Table 2: Examples of Complex Molecules Synthesized from this compound

Starting Material Reaction Type Resulting Compound Class Potential Applications
This compound Condensation with primary amines Schiff Bases Antimicrobial, Antioxidant
This compound Cyclocondensation reactions Thiazolidinones Biological evaluation
This compound Condensation with o-phenylenediamines Benzimidazoles Medicinal chemistry

Potential in the Development of Specialty Chemicals and Materials

While the primary focus of research involving this compound has been in the realm of medicinal chemistry, its structural attributes suggest potential applications in the development of specialty chemicals and materials. The aromatic rings and the ether linkage can impart desirable properties such as thermal stability and specific refractive indices to polymers and other materials.

Derivatives of benzaldehyde are known to be used in the synthesis of polymers and dyes. ontosight.ai The phenoxymethyl group in this compound could be functionalized to introduce polymerizable groups or to tune the electronic properties of chromophores for dye applications. For example, the presence of unsaturated bonds in derivatives could allow for participation in polymerization reactions.

Another area of potential application is in the development of corrosion inhibitors. Benzaldehyde derivatives have been studied for their ability to protect metals from corrosion in acidic environments. bu.edu.eg The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective layer. bu.edu.eg The phenoxymethyl group in this compound could enhance this adsorption, leading to improved corrosion inhibition efficiency. For instance, oxadiazole derivatives containing a phenoxymethyl group have been investigated as corrosion inhibitors for mild steel. researchgate.net

Computational and Theoretical Studies on 3 Phenoxymethyl Benzaldehyde Analogues and Derivatives

Molecular Modeling and Conformational Analysis of Related Phenoxymethyl (B101242) Benzaldehyde (B42025) Structures

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of molecules and its influence on their physical and chemical properties. google.comslideshare.net For phenoxymethyl benzaldehyde structures, these studies focus on the spatial arrangement of the phenoxy, methylene (B1212753) bridge, and benzaldehyde moieties. The flexibility of the molecule is primarily due to the rotation around two key single bonds: the C-O ether bond and the C-C bond connecting the methylene bridge to the benzaldehyde ring. The relative orientation of these groups defines the various conformers of the molecule.

Computational methods, particularly Density Functional Theory (DFT), are widely used to perform conformational analysis. nih.gov These calculations can map the potential energy surface of the molecule by systematically rotating specific dihedral angles. This process helps identify the most stable, low-energy conformations. For instance, studies on related substituted benzaldehydes and benzyl (B1604629) ethers have shown that specific staggered conformations are often energetically favored over eclipsed ones, minimizing steric hindrance and torsional strain. google.com

In studies of similar molecules, researchers have determined the relative energies of different conformers. For example, in 1-phenyl-1,2,3,4-tetrahydroisoquinoline, energy minima were found at specific torsion angles, a finding that was corroborated by NMR studies. nih.gov The validation of computational models is often achieved by comparing calculated structural parameters with experimental data from techniques like single-crystal X-ray analysis, which provides a precise picture of the molecule's solid-state conformation. ksu.edu.sa Understanding the preferred conformations is crucial, as the specific 3D shape of a molecule dictates how it can interact with other molecules, including biological receptors.

Table 1: Representative Conformational Analysis Data for a Phenoxymethyl Moiety This table illustrates typical data obtained from a conformational scan around the Ar-O-CH₂-Ar dihedral angle, showing relative energy differences between conformers.

ConformerDihedral Angle (τ)Relative Energy (kcal/mol)Population (%) at 298 K
Global Minimum~60°0.0075.1
Local Minimum~180°0.8519.8
Transition State~0°2.500.1
Local Minimum~300°0.455.0

Note: Data are representative and based on principles of conformational analysis for similar ether-linked aromatic structures.

Quantum Chemical Calculations for Understanding Reactivity and Electronic Properties of Derivatives

Quantum chemical calculations offer deep insights into the electronic structure of molecules, which governs their reactivity and properties. chemrevlett.com Methods like Density Functional Theory (DFT) are employed to calculate a range of electronic and reactivity descriptors for benzaldehyde derivatives. ksu.edu.saresearchgate.netsciforum.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MESP) maps are another valuable tool. These maps visualize the charge distribution across a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. researchgate.netmdpi.com For a benzaldehyde derivative, the oxygen atom of the carbonyl group typically shows a strong negative potential, marking it as a primary site for nucleophilic attack. chemrevlett.comresearchgate.net

Natural Bond Orbital (NBO) analysis is used to investigate hyper-conjugative interactions and intramolecular charge transfer, which contribute to molecular stability. ksu.edu.saresearchgate.net From the FMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) can be calculated. These indices provide a quantitative measure of the molecule's reactivity and help in comparing the electronic behavior of different derivatives. chemrevlett.comsciforum.netnih.gov

Table 2: Calculated Quantum Chemical Parameters for a Representative Benzaldehyde Derivative This table presents typical values for electronic properties calculated using DFT, modeled after studies on substituted benzaldehydes. ksu.edu.sasciforum.net

ParameterSymbolValueUnit
HOMO EnergyE_HOMO-6.85eV
LUMO EnergyE_LUMO-1.74eV
Energy GapΔE5.11eV
Chemical Potentialµ-4.295eV
Chemical Hardnessη2.555eV
Electrophilicity Indexω3.61eV
Max. Electronic Charge TransferΔN_max1.68

Note: Values are representative for a substituted benzaldehyde derivative calculated at the B3LYP/6-311++G(d,p) level of theory.

In Silico Prediction of Ligand-Target Interactions for 3-(Phenoxymethyl)benzaldehyde Derived Compounds

In silico methods, particularly molecular docking, are fundamental in modern drug discovery for predicting how a small molecule (ligand) might interact with a biological macromolecule (target), such as a protein or enzyme. researchgate.netplos.orgnih.gov This computational technique places a 3D model of a ligand, such as a derivative of this compound, into the binding site of a target protein to predict its preferred binding orientation and affinity. mdpi.com

The process helps to identify potential biological targets and provides hypotheses about the mechanism of action. plos.org Molecular docking studies on various benzaldehyde derivatives have been used to explore their potential as inhibitors for targets like tyrosinase, kinases, and various microbial enzymes. ksu.edu.sanih.govnih.gov The output of a docking simulation is a binding score (often expressed in kcal/mol), which estimates the binding free energy, and a detailed visualization of the ligand-target complex. A more negative score typically suggests a stronger, more favorable interaction. nih.gov

These visualizations reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. mdpi.com For example, a docking study might show the aldehyde or phenoxy oxygen of a this compound derivative acting as a hydrogen bond acceptor with amino acid residues in the active site of an enzyme. nih.gov These predictions are invaluable for structure-activity relationship (SAR) studies, guiding the design of new derivatives with improved potency and selectivity. nih.govmdpi.com

Table 3: Representative Molecular Docking Results for a this compound Derivative This table shows hypothetical docking scores and key interactions for a derivative against several potential enzyme targets, based on typical findings in the literature. ksu.edu.sanih.gov

Protein TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type(s)
Cyclin-Dependent Kinase 1 (CDK1)6GU6-7.8LYS33, GLU81, PHE80Hydrogen Bond, Hydrophobic
Tyrosinase2Y9X-7.1HIS263, ASN260, SER282Metal Coordination, H-Bond
PI3Kα4JPS-8.2VAL851, LYS802, TYR836Hydrogen Bond, π-π Stacking
Enoyl-ACP Reductase (InhA)4TZK-6.9TYR158, GLY96Hydrogen Bond, Hydrophobic

Note: Data are representative and for illustrative purposes. PDB IDs correspond to actual protein structures used in docking studies.

Biological Activities and Mechanistic Investigations of 3 Phenoxymethyl Benzaldehyde Derived Compounds

Evaluation of Biological Interactions of (3-(Phenoxymethyl)phenyl)methanamine (B1611843) Derivatives

Derivatives of (3-(Phenoxymethyl)phenyl)methanamine have emerged as a significant class of compounds in medicinal chemistry, attracting research interest for their potential therapeutic applications. smolecule.com These derivatives are synthesized from 3-(phenoxymethyl)benzaldehyde and have been a focal point in the development of targeted therapies, particularly in the fields of oncology and metabolic diseases. smolecule.com

Assessment of Cytotoxicity and Anticancer Potential in Cellular Models

The anticancer properties of (3-(phenoxymethyl)phenyl)methanamine derivatives have been primarily linked to their ability to inhibit specific enzymes involved in cancer progression. smolecule.comontosight.ai A notable series of compounds, N-(3-(phenoxymethyl)phenyl)acetamide derivatives, have been identified as highly selective inhibitors of human sirtuin 2 (SIRT2). nih.govmdpi.com These derivatives have demonstrated inhibitory activity against human breast cancer and non-small cell lung cancer cells that highly express SIRT2. nih.govmdpi.com

The cytotoxicity of these compounds is often evaluated using various cancer cell lines. For instance, some benzofuran/oxadiazole hybrids containing a phenoxymethyl (B101242) group have been tested for their in vitro cytotoxicity against HCT116 (colon cancer) and MIA PaCa2 (pancreatic cancer) cell lines, with some compounds showing significant cytotoxic activity. researchgate.net The investigation into these derivatives often involves structure-activity relationship (SAR) analyses to optimize their potency and selectivity against cancer cells. smolecule.com

Investigation of SIRT2 Inhibition by (3-(Phenoxymethyl)phenyl)methanamine Derivatives

Sirtuin 2 (SIRT2), a member of the NAD+-dependent lysine (B10760008) deacylase family, is considered a promising drug target for cancer therapy. smolecule.comnih.gov (3-(Phenoxymethyl)phenyl)methanamine derivatives have been a key focus in the search for potent and selective SIRT2 inhibitors. smolecule.comnih.gov

Researchers have utilized fluorescence-based assays to screen compound libraries and identify inhibitors of SIRT2 activity. smolecule.comnih.gov Through this method, N-(3-(phenoxymethyl)phenyl)acetamide derivatives were identified as highly selective SIRT2 inhibitors. nih.govmdpi.com Further SAR studies on related structures led to the identification of even more potent compounds. For example, a derivative from a (5-phenylfuran-2-yl)methanamine (B3023609) series, developed through structural optimization, exhibited a half-maximal inhibitory concentration (IC₅₀) value of 2.47 μM against SIRT2, which was significantly more potent than the known inhibitor AGK2 (IC₅₀ = 17.75 μM). nih.gov

The table below summarizes the inhibitory potency of a selected derivative against SIRT2.

CompoundTargetIC₅₀ (μM)Reference CompoundReference IC₅₀ (μM)
Compound 25 ((5-phenylfuran-2-yl)methanamine derivative)SIRT22.47AGK217.75
Data sourced from a study on (5-phenylfuran-2-yl)methanamine derivatives as new human sirtuin 2 inhibitors. nih.gov

Modulation of Insulin (B600854) Signaling Pathways by SIRT2 Inhibitors Derived from this compound

The role of SIRT2 extends beyond cancer into metabolic regulation, including insulin signaling. smolecule.comnih.gov Consequently, SIRT2 inhibitors derived from this compound are being explored for their potential in managing type II diabetes. smolecule.com Research in this area investigates how the modulation of SIRT2 activity by these compounds affects insulin signaling pathways. smolecule.com

Studies involve cell-based assays, glucose uptake studies, and insulin sensitivity assessments to understand the role of SIRT2 inhibition in glucose homeostasis. smolecule.com The findings from this research provide insights into the potential for these derivatives to be developed into therapeutic agents for diabetes and other metabolic disorders. smolecule.comgoogle.com For example, certain tri-aryl acid derivatives containing a phenoxymethyl moiety have been investigated as Peroxisome Proliferator-Activated Receptor (PPAR) ligands, which are key regulators of insulin sensitivity and glucose metabolism. google.com

Exploration of Other Pharmacological Activities of Phenoxymethyl Benzaldehyde (B42025) Derivatives

Beyond their role as SIRT2 inhibitors, derivatives of phenoxymethyl benzaldehyde have been investigated for a range of other pharmacological activities.

Anticonvulsant Activity: Derivatives of 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]-N′-[(Z)-phenylmethylidene]acetohydrazide have been synthesized and screened for their anticonvulsant properties. arabjchem.org In preclinical models, some of these compounds were found to be potent in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens, indicating potential for development as antiepileptic drugs. arabjchem.org

Antimicrobial Activity: Schiff's base derivatives created by reacting 4-(phenoxymethyl)benzaldehyde (B1315363) with 5-((1H-imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-amine have been evaluated for their antimicrobial properties. academiaone.org Some of the resulting compounds showed efficacy against bacterial strains such as S. aureus and E. coli. academiaone.org Additionally, 2-substituted phenoxymethyl benzimidazoles have been tested for antibacterial activity against various gram-positive and gram-negative bacteria. derpharmachemica.com

Anticancer Activity: In addition to the SIRT2-inhibiting derivatives, other classes of phenoxymethyl benzaldehyde derivatives have shown anticancer potential. A series of 3‐(2‐methylbenzofuran‐3‐yl)‐5‐(phenoxymethyl)‐1,2,4‐oxadiazole hybrids were synthesized and evaluated for their cytotoxic effects against colon and pancreatic cancer cell lines. researchgate.net Several compounds in this series exhibited significant cytotoxic activity, highlighting the potential of the phenoxymethyl scaffold in designing new anticancer agents. researchgate.net

Hypoglycemic Activity: Novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide (B32628) derivatives, which are structurally related to phenoxymethyl benzaldehyde, have been synthesized and shown to possess significant hypoglycemic activity in animal models of diabetes. researchgate.net These compounds are of interest for the development of new treatments for type II diabetes. researchgate.net

The table below summarizes the varied pharmacological activities of different phenoxymethyl benzaldehyde derivatives.

Derivative ClassPharmacological Activity
(3-(Phenoxymethyl)phenyl)methanamine derivativesSIRT2 Inhibition, Anticancer, Modulation of Insulin Signaling
2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivativesAnticonvulsant
Schiff's bases of 4-(Phenoxymethyl)benzaldehydeAntimicrobial
3-(2-Methylbenzofuran-3-yl)-5-(phenoxymethyl)-1,2,4-oxadiazolesAnticancer, Cytotoxic
Phenoxy-N-substituted acetamide derivativesHypoglycemic
This table is a compilation of data from multiple research findings. smolecule.comresearchgate.netarabjchem.orgacademiaone.orgresearchgate.net

Structure Activity Relationship Sar Studies for 3 Phenoxymethyl Benzaldehyde Analogues

Elucidation of Structural Determinants for Modulated Biological Activity in Derivatives

The biological activity of 3-(phenoxymethyl)benzaldehyde analogues can be significantly altered by making specific structural modifications. Research has shown that the nature and position of substituents on both the phenoxy and benzaldehyde (B42025) rings, as well as alterations to the ether linkage, play a critical role in the compound's interaction with biological targets.

One area of investigation has been the development of inhibitors for influenza neuraminidase, an essential enzyme for the replication of the influenza virus. In a study based on a natural isoprenyl phenyl ether, a series of 32 analogues, including substituted benzaldehydes, were synthesized and evaluated. The analysis revealed that the aryl aldehyde group and an unsubstituted hydroxyl group were crucial for inhibitory activity. researchgate.net For instance, compound 15 (3-(allyloxy)-4-hydroxybenzaldehyde ) showed the most potent inhibition against multiple H1N1 strains, with IC₅₀ values around 25-28 µM. researchgate.net This highlights the importance of the aldehyde and a properly positioned hydroxyl group for activity.

In another line of research, the phenoxymethyl (B101242) moiety has been incorporated into benzimidazole (B57391) systems to create potent α-glycosidase inhibitors, which are relevant for managing diabetes mellitus. A series of novel phenoxymethylbenzoimidazole derivatives were designed and synthesized, demonstrating promising inhibitory potential against α-glycosidase, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov The structure-activity relationship for these compounds indicated that:

The benzimidazole and triazole rings were important for fitting into the enzyme's active site. nih.gov

Substitutions on the terminal aryl ring significantly impacted activity. For example, compound 9g , with a methoxy (B1213986) group, was the most potent inhibitor (IC₅₀ = 6.31 µM). nih.gov

Other substitutions, such as a bromo group (9c , IC₅₀ = 8.88 µM) and methyl groups (9m , IC₅₀ = 8.30 µM), also resulted in high potency. nih.gov

These findings underscore how the electronic and steric properties of substituents on the phenoxy-derived part of the molecule can fine-tune biological activity.

Compound AnalogueTarget/AssayKey Structural FeaturesBiological Activity (IC₅₀)Source
3-(allyloxy)-4-hydroxybenzaldehydeInfluenza H1N1 NeuraminidaseAllyloxy group at position 3, hydroxyl at position 4 on benzaldehyde25.13 - 27.73 µM researchgate.net
Phenoxymethylbenzoimidazole derivative (9c)α-Glycosidase4-Bromophenyl group on thiazole (B1198619) ring8.88 µM nih.gov
Phenoxymethylbenzoimidazole derivative (9g)α-Glycosidase4-Methoxyphenyl group on thiazole ring6.31 µM nih.gov
Phenoxymethylbenzoimidazole derivative (9m)α-Glycosidase3,4-Dimethylphenyl group on thiazole ring8.30 µM nih.gov

Rational Design and Synthesis of Novel Scaffolds Based on the this compound Motif

The this compound motif is a valuable building block in the rational design of more complex and potent bioactive molecules. Its structural features—an aldehyde for further reactions, an ether linkage for flexibility, and two aromatic rings for modification—make it an ideal starting point for creating diverse chemical libraries.

A common strategy involves using the phenoxymethylbenzaldehyde core to synthesize Schiff bases, which are then used to build larger heterocyclic systems. For example, 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide has been synthesized starting from o-phenylenediamine (B120857) and phenoxyacetic acid. arabjchem.orgresearchgate.net This acetohydrazide was then reacted with various substituted benzaldehydes to produce a series of Schiff base derivatives, which were evaluated for anticonvulsant activity. arabjchem.orgresearchgate.net

Another powerful approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, to link the phenoxymethylbenzaldehyde motif to other pharmacophores. This strategy has been employed to create novel hybrids with potential therapeutic applications. For instance, researchers have synthesized 1,2,3-triazole-benzothiazole molecular conjugates where a phenoxy-based aldehyde is a key intermediate. rsc.orgrsc.org Similarly, N-phthalimide-linked 1,2,3-triazole analogues have been developed as potential anti-SARS-CoV-2 agents, where the synthesis involves a phenoxymethyl-triazole scaffold. tandfonline.com

The synthesis of these advanced scaffolds often involves multiple steps:

Preparation of the Core : Synthesis of a phenoxymethyl-containing intermediate, such as 2-(phenoxymethyl)-1H-benzimidazole or a propargylated phenoxybenzaldehyde. arabjchem.orgrsc.org

Functionalization : Conversion of the aldehyde or another functional group into a reactive intermediate like a hydrazone, azide, or alkyne. rsc.orgtandfonline.com

Hybridization : Linking the core motif with another heterocyclic system (e.g., triazole, oxadiazole, benzothiazole) via condensation or cycloaddition reactions to generate the final hybrid molecules. nih.govarabjchem.orgrsc.org

This rational design approach has led to the discovery of new chemical entities with a range of biological activities, including antimicrobial, α-glycosidase inhibition, and antiviral properties, demonstrating the versatility and importance of the this compound scaffold in modern drug discovery. nih.govtandfonline.comekb.eg

Emerging Research Directions and Future Prospects for 3 Phenoxymethyl Benzaldehyde

Advanced Catalytic Transformations of 3-(Phenoxymethyl)benzaldehyde

The aldehyde functional group of this compound is a key site for a variety of catalytic transformations, enabling its conversion into a diverse array of more complex molecules. Research in this area is focused on developing highly efficient and selective catalytic systems.

One significant area of research is the oxidation of the aldehyde group to a carboxylic acid. This transformation is fundamental in the synthesis of various pharmaceutical and agrochemical intermediates. While traditional oxidizing agents can be used, modern research emphasizes the use of greener and more selective catalysts.

Another important transformation is the reduction of the aldehyde to an alcohol. This can be achieved using various reducing agents, but biocatalytic methods using enzymes from plant wastes are gaining traction as a sustainable alternative. scielo.org.mx For instance, aqueous extracts from plants can serve as a source of enzymes for the bioreduction of benzaldehyde (B42025) derivatives. scielo.org.mx

Carbon-carbon bond-forming reactions are also a major focus. For example, this compound can participate in Knoevenagel condensation reactions. researchgate.netdoi.org These reactions, often catalyzed by metal-organic frameworks (MOFs) or ionic liquids, are crucial for synthesizing compounds with applications in materials science and pharmaceuticals. researchgate.netdoi.org The use of multi-functional dysprosium(III)-organic frameworks has been shown to efficiently catalyze the Knoevenagel condensation of benzaldehyde and malononitrile (B47326) under mild conditions. doi.org

Furthermore, cycloaddition reactions involving this compound derivatives are being explored. For instance, the cycloaddition of CO2 with epoxides derived from phenoxymethyl (B101242) compounds can be catalyzed by MOFs, leading to the formation of cyclic carbonates. doi.org

The development of enantioselective catalysis is a particularly exciting frontier. The synthesis of chiral cyanohydrins from benzaldehydes, catalyzed by hydroxynitrile lyases (HNLs), is a well-established example. researchgate.net This reaction is vital for producing enantiomerically pure building blocks for pharmaceuticals. Research continues to explore new HNL variants and reaction conditions to improve efficiency and enantioselectivity. researchgate.net

Table 1: Examples of Catalytic Transformations of Benzaldehyde Derivatives

TransformationCatalyst/ReagentProduct TypeSignificanceReference
OxidationVarious oxidizing agentsCarboxylic AcidIntermediate for pharmaceuticals and agrochemicals
ReductionPlant waste enzymesAlcoholGreen synthesis of valuable chemicals scielo.org.mx
Knoevenagel CondensationMetal-Organic Frameworks (MOFs)Substituted AlkenesSynthesis of functional materials and bioactive molecules doi.org
Cycloaddition with CO2Metal-Organic Frameworks (MOFs)Cyclic CarbonatesCO2 utilization and synthesis of valuable chemicals doi.org
Cyanohydrin FormationHydroxynitrile Lyases (HNLs)Chiral CyanohydrinsProduction of enantiopure building blocks for drugs researchgate.net
Dehydrogenative AcylationRuthenium catalyst with PN3P*Ni−HAmidesEfficient amide bond formation pku.edu.cn

Integration in High-Throughput Synthesis and Screening Libraries

The structural scaffold of this compound makes it a valuable building block for the creation of large chemical libraries for high-throughput screening (HTS). HTS is a key technology in drug discovery and materials science, allowing for the rapid testing of thousands of compounds for a specific biological activity or physical property.

The versatility of the aldehyde group allows for a wide range of chemical modifications, leading to a diverse set of derivatives. For example, condensation reactions with various amines or hydrazines can rapidly generate large libraries of imines or hydrazones. rsc.org Similarly, multicomponent reactions, where three or more reactants combine in a single step, are particularly well-suited for library synthesis. The use of this compound in such reactions can lead to the efficient production of complex and diverse molecular architectures. nih.gov

One prominent example is the synthesis of 1,2,3-triazole derivatives. These compounds are known to exhibit a wide range of biological activities. rsc.orgrsc.org By combining this compound derivatives with other building blocks through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, large libraries of novel triazole-containing compounds can be generated for screening. rsc.org

The development of automated synthesis platforms and flow chemistry techniques further enhances the integration of this compound into HTS library generation. google.com Flow chemistry, in particular, allows for precise control over reaction conditions and can significantly accelerate the synthesis and purification of compound libraries. google.com

Table 2: Applications of this compound in Library Synthesis

Reaction TypeLibrary TypePotential ApplicationsReference
Condensation ReactionsImines, HydrazonesDrug discovery (e.g., anticancer, antimicrobial) rsc.org
Multicomponent ReactionsDiverse HeterocyclesMedicinal chemistry, materials science nih.gov
Click Chemistry (e.g., CuAAC)1,2,3-TriazolesDrug discovery (e.g., anticancer, antiviral) rsc.orgrsc.org
Tandem Reactions2-ArylindolesFungicide discovery acs.org

Sustainable Chemical Synthesis Pathways for this compound and its Derivatives

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives. rsc.org The goal is to develop more environmentally friendly and economically viable processes by reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.

One key area of focus is the use of greener solvents and catalysts . Traditional organic solvents are often volatile and toxic. Researchers are exploring the use of water, supercritical fluids, or ionic liquids as reaction media. researchgate.net Similarly, there is a strong emphasis on replacing stoichiometric reagents with catalytic alternatives, particularly those based on abundant and non-toxic metals. rsc.org

Biocatalysis offers a powerful approach to sustainable synthesis. scielo.org.mx Enzymes can catalyze reactions with high selectivity under mild conditions (room temperature and neutral pH), reducing energy consumption and byproduct formation. rsc.org The use of whole-cell biocatalysts or immobilized enzymes can further improve the sustainability and reusability of the catalytic system. The bioreduction of benzaldehydes to their corresponding alcohols using enzymes from plant wastes is a prime example of this approach. scielo.org.mx

Microwave-assisted organic synthesis (MAOS) is another green technology being applied to the synthesis of derivatives of this compound. researchgate.net Microwave heating can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating methods. researchgate.net This technique can also reduce solvent usage, contributing to a more sustainable process. For instance, the synthesis of Schiff bases from benzaldehydes has been shown to be much faster and higher yielding under microwave irradiation compared to conventional heating. researchgate.net

Furthermore, developing atom-economical reactions , such as addition and cycloaddition reactions, is a central tenet of green chemistry. These reactions incorporate all or most of the atoms of the reactants into the final product, minimizing waste. The catalytic cycloaddition of CO2 to epoxides derived from phenoxymethyl compounds is an excellent example of an atom-economical reaction that also utilizes a renewable feedstock (CO2). doi.org

Finally, the development of continuous flow processes for the synthesis of this compound and its derivatives is a promising avenue for sustainable manufacturing. google.com Flow chemistry offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. A patented continuous flow process for the synthesis of 3-phenoxy-benzaldehydes highlights the potential of this technology for industrial-scale production. google.com

Table 3: Green Chemistry Approaches in the Synthesis of this compound and Derivatives

Green Chemistry PrincipleApproachExampleBenefitsReference
Safer Solvents and AuxiliariesUse of water, ionic liquids, or solvent-free conditionsEnzymatic cyanohydrin synthesis in a biphasic systemReduced toxicity and environmental impact researchgate.net
CatalysisUse of biocatalysts, MOFs, or recyclable catalystsBioreduction of benzaldehydes using plant enzymesHigh selectivity, mild conditions, reusability scielo.org.mxrsc.org
Design for Energy EfficiencyMicrowave-assisted synthesis, flow chemistryMicrowave-assisted synthesis of Schiff basesReduced reaction times, lower energy consumption researchgate.net
Atom EconomyUse of addition and cycloaddition reactionsCatalytic cycloaddition of CO2 to epoxidesMinimized waste, efficient use of resources doi.org
Process IntensificationContinuous flow synthesisContinuous process for 3-phenoxy-benzaldehydesImproved safety, control, and scalability google.com

Q & A

Basic: What are the most reliable synthetic routes for preparing 3-(Phenoxymethyl)benzaldehyde?

Answer:
The primary synthesis involves coupling reactions between 3-halogenobenzaldehydes (e.g., 3-chlorobenzaldehyde) and phenol derivatives. A common method uses a transition metal catalyst (e.g., CuI) with a base (K₂CO₃) in polar aprotic solvents like DMF at 80–100°C . Alternatively, 3-hydroxytoluene can be reacted with halogenobenzenes under Ullmann conditions . Typical yields range from 60–85%, depending on substituent reactivity and catalyst efficiency.

Key Considerations:

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize reaction time.

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1^1H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and phenoxymethyl group (δ 4.8–5.2 ppm for CH₂). 13^{13}C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons .
  • FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 228.0784 (C₁₄H₁₂O₂) .

Advanced: How to resolve contradictions in spectral data during structural validation?

Answer:
Discrepancies in NMR or MS data often arise from impurities (e.g., unreacted phenol) or stereochemical variations. Strategies include:

  • Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis using SHELXL for refinement .
  • Computational Validation : Compare experimental 1^1H NMR shifts with DFT-predicted values (software: Gaussian or ORCA) .

Advanced: What methods optimize regioselectivity in phenoxymethylation reactions?

Answer:
Regioselectivity challenges occur due to competing ortho/para substitutions. Solutions:

  • Directing Groups : Introduce temporary groups (e.g., nitro or methoxy) to steer coupling to the meta position .
  • Microwave-Assisted Synthesis : Enhances reaction control, reducing side products (e.g., 100°C, 30 min, 300 W) .
  • Catalyst Screening : Pd(OAc)₂ or CuI improves selectivity for phenoxymethylation over alkylation .

Basic: How to assess the purity of this compound?

Answer:

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >95% is acceptable for most studies .
  • Melting Point : Compare observed mp (literature range: 85–88°C) with reference data .
  • Elemental Analysis : Confirm %C, %H, and %O within ±0.3% of theoretical values .

Advanced: How to design a study evaluating the biological activity of this compound derivatives?

Answer:

  • Derivatization : Synthesize oxime esters or Schiff bases via condensation with hydroxylamine or amines .
  • Bioassays : Test antifungal activity using agar dilution (MIC against Candida albicans) with fluconazole as a positive control .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using multivariate regression .

Basic: What computational tools predict the physicochemical properties of this compound?

Answer:

  • LogP : Use ChemDraw or ACD/Labs Percepta to estimate hydrophobicity (predicted LogP ~2.8) .
  • Topological Polar Surface Area (TPSA) : Calculated TPSA = 37.3 Ų, indicating moderate solubility in polar solvents .
  • Molecular Dynamics : Simulate solubility in ethanol/water mixtures using GROMACS .

Advanced: How to troubleshoot low yields in large-scale syntheses?

Answer:
Scale-up issues often stem from inefficient heat transfer or side reactions. Mitigation:

  • Flow Chemistry : Improve mixing and temperature control in continuous reactors .
  • Catalyst Recycling : Immobilize Cu catalysts on silica to reduce metal leaching .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent aldehyde oxidation.
  • Moisture Control : Use desiccants (silica gel) in storage containers to avoid hydrate formation .
  • Decomposition Signs : Yellowing indicates degradation; repurify via recrystallization (ethanol/water) .

Advanced: How to analyze crystal packing and intermolecular interactions in this compound?

Answer:

  • X-ray Diffraction : Resolve crystal structure (space group P2₁/c) and identify H-bonding (C=O⋯H–O) using SHELXL .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., π-π stacking vs. van der Waals) with CrystalExplorer .
  • Thermal Analysis : DSC/TGA profiles reveal melting points and decomposition pathways (onset ~200°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Phenoxymethyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-(Phenoxymethyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.